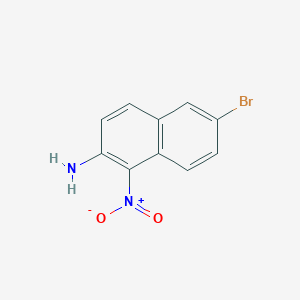

6-Bromo-1-nitronaphthalen-2-amine

Description

Historical Context and Significance of Nitronaphthalene and Bromoaminonaphthalene Derivatives in Chemical Research

The study of nitronaphthalene and bromoaminonaphthalene derivatives is deeply rooted in the history of organic chemistry, particularly in the development of synthetic dyes. wikipedia.org The nitration of naphthalene (B1677914) is a fundamental electrophilic substitution reaction that typically yields 1-nitronaphthalene (B515781) as the major product. wikipedia.orgnumberanalytics.com This compound serves as a crucial intermediate in the synthesis of 1-naphthylamine (B1663977), a precursor for various dyes and pigments. wikipedia.orgnumberanalytics.com The commercial synthesis of nitronaphthalenes has been established since the 19th century for their use as intermediates in the production of dyes, pesticides, and explosives. nih.gov

Bromoaminonaphthalene derivatives have also played a significant role as versatile intermediates in organic synthesis. bldpharm.comresearchgate.net For instance, 6-bromo-2-naphthylamine and its related compounds are utilized in the creation of more complex molecules, including those with potential biological activities such as antimicrobial and anticancer properties. bldpharm.com The synthesis of these derivatives can be achieved through various methods, including the direct bromination of naphthylamines or the Bucherer reaction on corresponding hydroxynaphthalenes. bldpharm.comresearchgate.net The presence of both a bromine atom and an amino group allows for sequential and site-selective modifications, making them valuable building blocks. For example, 6-bromo-2-naphthol (B32079) can be prepared from the reduction of 1,6-dibromo-2-naphthol (B94854). orgsyn.org

The broader class of naphthalene derivatives is integral to various fields. In pharmaceuticals, naphthalene-based structures are found in drugs like naproxen (B1676952) and nabumetone. numberanalytics.com They are also investigated for their potential as anticancer, anti-inflammatory, and antibacterial agents. ijpsjournal.comnih.gov In materials science, naphthalene derivatives are used in the production of polymers, resins, and colorants. numberanalytics.com

Overview of Research Directions and Academic Gaps Pertaining to 6-Bromo-1-nitronaphthalen-2-amine

A review of the current scientific literature reveals a significant academic gap concerning the specific compound this compound. While its constituent functional groups and the naphthalene core are well-studied in other contexts, dedicated research on the synthesis, reactivity, and application of this particular molecule is notably scarce. Its CAS number is listed as 131707-40-9. bldpharm.com

The primary mention of this compound in available literature is as a potential inhibitor of the hepatitis C virus, though detailed studies supporting this are not widely published. This lack of extensive research presents an opportunity for future investigation. The unique substitution pattern of this compound, with electron-withdrawing (nitro) and electron-donating (amino) groups, alongside a reactive bromo substituent, suggests several potential research avenues.

Potential Research Directions:

Medicinal Chemistry: The compound could serve as a scaffold for the synthesis of novel therapeutic agents. The amino group can be a handle for derivatization, while the nitro group can be reduced to an amine, opening up further functionalization possibilities. The bromine atom allows for cross-coupling reactions to introduce diverse molecular fragments.

Materials Science: The chromophoric nature of the nitronaphthalene system suggests potential applications in the development of new dyes, pigments, or functional organic materials with interesting photophysical properties.

Synthetic Methodology: The development of a regioselective and high-yielding synthesis for this compound would be a valuable contribution to organic synthesis.

The current lack of detailed spectroscopic and reactivity data for this compound represents a clear academic gap that needs to be addressed to unlock its full potential.

Methodological Approaches for Investigating Naphthalene-Based Systems in Advanced Organic Chemistry

The investigation of naphthalene-based systems in modern organic chemistry employs a wide array of sophisticated methodological approaches, spanning synthesis, characterization, and computational analysis.

Synthetic Methodologies:

The functionalization of the naphthalene core is a central theme in its chemistry. researchgate.net Traditional methods like electrophilic aromatic substitution are often used, though controlling regioselectivity can be challenging. researchgate.netnih.gov More advanced strategies include:

C-H Functionalization: This modern approach allows for the direct introduction of functional groups onto the naphthalene ring, often guided by directing groups to achieve high regioselectivity. thieme-connect.com

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on brominated naphthalene precursors.

Multi-component Reactions: These reactions allow for the efficient construction of complex, multifunctional naphthalenes in a single step from simple starting materials. rsc.org

Analytical and Spectroscopic Techniques:

The characterization of naphthalene derivatives relies on a suite of analytical techniques to determine their structure and purity.

Chromatography: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to separate isomers and analyze reaction mixtures. researchgate.netnih.govacs.org

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is indispensable for elucidating the precise connectivity and stereochemistry of these molecules. researchgate.netresearchgate.netchemicalbook.com Infrared (IR) spectroscopy helps to identify functional groups, and mass spectrometry (MS) provides information on the molecular weight and fragmentation patterns. researchgate.net

Computational Approaches:

In silico methods are increasingly used to predict the properties and reactivity of naphthalene derivatives.

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic structure, stability, and spectroscopic properties of these molecules. researchgate.net

Molecular Docking: This computational technique is used to predict the binding affinity and interaction of naphthalene derivatives with biological targets, aiding in drug design. ijpsjournal.com

These integrated approaches, combining synthesis, advanced analytical techniques, and computational modeling, are essential for the thorough investigation of complex naphthalene-based systems like this compound and for unlocking their potential applications.

Table of Compound Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 131707-40-9 bldpharm.com |

| Molecular Formula | C₁₀H₇BrN₂O₂ |

Table of Methodological Approaches for Naphthalene Systems

| Approach | Techniques/Methods | Purpose |

| Synthesis | Electrophilic Substitution, C-H Functionalization, Cross-Coupling, Multi-component Reactions researchgate.netthieme-connect.comrsc.org | Creation of functionalized naphthalene derivatives |

| Analysis | HPLC, GC, GC-MS researchgate.netnih.govacs.org | Separation and purification of isomers and products |

| Spectroscopy | NMR, IR, MS researchgate.netresearchgate.netchemicalbook.com | Structural elucidation and characterization |

| Computational | DFT, Molecular Docking ijpsjournal.comresearchgate.net | Prediction of properties and biological activity |

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-1-nitronaphthalen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13(14)15/h1-5H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNYSLDYJQCSDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[N+](=O)[O-])N)C=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 6 Bromo 1 Nitronaphthalen 2 Amine

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. The outcome of such reactions on 6-Bromo-1-nitronaphthalen-2-amine is dictated by the electronic and steric influences of the existing substituents.

Regioselectivity and Directing Effects of Bromo, Nitro, and Amino Substituents

The regioselectivity of electrophilic attack on the this compound nucleus is a consequence of the combined directing effects of the amino, bromo, and nitro groups. The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. Conversely, the nitro group (-NO₂) is a strong deactivating group and is meta-directing. youtube.com The bromo group (-Br) is deactivating but directs incoming electrophiles to the ortho and para positions.

In the case of naphthalene, substitution at the α-position (1, 4, 5, 8) is generally favored over the β-position (2, 3, 6, 7) due to the formation of a more stable carbocation intermediate that preserves the aromaticity of one of the rings. libretexts.orgyoutube.com

In this compound, the 2-amino group strongly activates the ring, directing electrophiles to the ortho (position 3) and para (position 4) positions. The 1-nitro group deactivates the ring and directs incoming groups to the meta positions (positions 3, 5, and 7). The 6-bromo substituent directs to the ortho (positions 5 and 7) and para (position 8) positions relative to itself.

The powerful activating and ortho, para-directing effect of the amino group at position 2 is expected to be the dominant influence. Therefore, electrophilic substitution is most likely to occur at position 3 (ortho to the amino group and meta to the nitro group) and position 4 (para to the amino group). However, the position 4 is already occupied by a nitro group in the related compound 2,4-dinitro-1-naphthylamine, suggesting that substitution at this position is possible under certain conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Influence of -NH₂ (at C2) | Influence of -NO₂ (at C1) | Influence of -Br (at C6) | Overall Likelihood of Substitution |

| 3 | Ortho (Activating) | Meta (Deactivating) | - | High |

| 4 | Para (Activating) | Ortho (Deactivating) | - | Moderate to High |

| 5 | Meta (Activating) | Para (Deactivating) | Ortho (Deactivating) | Low to Moderate |

| 7 | Meta (Activating) | Meta (Deactivating) | Ortho (Deactivating) | Low to Moderate |

| 8 | - | - | Para (Deactivating) | Low |

This table provides a qualitative prediction based on general principles of electrophilic aromatic substitution.

Mechanistic Investigations of Substitution Patterns

The mechanism of electrophilic aromatic substitution on this compound follows the conventional two-step pathway:

Formation of the σ-complex (arenium ion): The electrophile attacks the electron-rich naphthalene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction. youtube.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the naphthalene system.

The directing effects of the substituents are manifested in the relative stability of the possible σ-complexes. For substitution at positions activated by the amino group, the positive charge in the intermediate can be delocalized onto the nitrogen atom, providing significant resonance stabilization. Conversely, for substitution at positions deactivated by the nitro group, a resonance structure would place the positive charge adjacent to the electron-withdrawing nitro group, which is highly destabilizing.

Nucleophilic Aromatic Substitution Reactions Involving the Halogen or Nitro Group

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly due to the presence of the electron-withdrawing nitro group, which activates the ring towards nucleophilic attack.

Reactions Involving the Nitro Group as a Leaving Group or Electrophile

While less common than halide displacement, the nitro group can also act as a leaving group in SNAr reactions, especially when it is positioned ortho or para to another strong electron-withdrawing group. In some cases, the nitro group itself can be the site of nucleophilic attack, leading to its reduction or transformation. For instance, the nitro group can be reduced to an amino group using various reducing agents.

Catalytic Enhancements in Nucleophilic Transformations

The efficiency of nucleophilic substitution reactions on aryl halides can be significantly improved through the use of transition metal catalysts. numberanalytics.com Palladium, copper, and nickel-based catalysts are commonly employed for cross-coupling reactions where the bromo substituent could be replaced with a variety of other functional groups. nih.gov

For example, a Buchwald-Hartwig amination could potentially be used to replace the bromo group with another amine, or a Suzuki coupling could be employed to form a new carbon-carbon bond at that position. These catalytic cycles typically involve oxidative addition of the aryl halide to the metal center, followed by reaction with the nucleophile and reductive elimination to yield the product and regenerate the catalyst.

Table 2: Potential Catalytic Nucleophilic Substitution Reactions

| Reaction Type | Catalyst System (Example) | Potential Nucleophile | Potential Product |

| Buchwald-Hartwig Amination | Pd(dba)₂ / Ligand | R₂NH | 6-(Dialkylamino)-1-nitronaphthalen-2-amine |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | R-B(OH)₂ | 6-Aryl/Alkyl-1-nitronaphthalen-2-amine |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Base | RC≡CH | 6-Alkynyl-1-nitronaphthalen-2-amine |

| Heck Coupling | Pd(OAc)₂ / Ligand / Base | Alkene | 6-Alkenyl-1-nitronaphthalen-2-amine |

This table presents potential transformations based on established catalytic methods for aryl halides.

Reactions of the Amine Functionality

The primary amine group in this compound is a versatile functional handle, enabling a variety of chemical modifications including acylation, alkylation, diazotization, and cyclization reactions. These transformations are fundamental in leveraging this compound as a building block in organic synthesis.

Acylation and Alkylation Reactions

The nucleophilic nature of the primary amine at the C2 position allows for straightforward acylation and alkylation reactions.

Acylation: The amine group can be readily acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield N-(6-bromo-1-nitronaphthalen-2-yl)acetamide. This transformation is often employed to protect the amine functionality or to introduce a new functional group that can participate in subsequent reactions.

Alkylation: N-alkylation of the amine can be achieved using alkyl halides. researchgate.netyoutube.com The reaction typically proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. youtube.com The degree of alkylation (mono- versus di-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions. For example, reaction with an excess of an alkyl bromide in the presence of a non-nucleophilic base can lead to the formation of the corresponding tertiary amine. reddit.com Phase transfer catalysts can also be employed to facilitate the alkylation of amines with unreactive alkyl chlorides, often resulting in high yields. youtube.com

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent | Product |

| Acylation | Acetyl Chloride | N-(6-bromo-1-nitronaphthalen-2-yl)acetamide |

| Alkylation | Methyl Iodide | 6-Bromo-N-methyl-1-nitronaphthalen-2-amine |

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted into a diazonium salt, which is a highly versatile intermediate for a wide range of functional group transformations. masterorganicchemistry.com This process, known as diazotization, is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). lumenlearning.com

The resulting diazonium salt, 6-bromo-1-nitronaphthalene-2-diazonium chloride, can then undergo various substitution reactions, most notably the Sandmeyer reaction, where the diazonium group is replaced by a nucleophile with the aid of a copper(I) salt catalyst. lumenlearning.comorganic-chemistry.orgbyjus.com This allows for the introduction of a variety of substituents that are otherwise difficult to install directly onto the naphthalene ring. For instance, treatment with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) can yield the corresponding 2-chloro, 2-bromo, or 2-cyano derivatives, respectively. masterorganicchemistry.comlumenlearning.com

Table 2: Sandmeyer Reactions of Diazotized this compound

| Reagent | Product |

| CuCl | 2-Chloro-6-bromo-1-nitronaphthalene |

| CuBr | 2,6-Dibromo-1-nitronaphthalene |

| CuCN | 6-Bromo-2-cyano-1-nitronaphthalene |

Condensation and Cyclization Reactions

The amine functionality, in concert with the adjacent nitro group and the naphthalene scaffold, provides a platform for various condensation and cyclization reactions to construct heterocyclic systems. rsc.org For example, condensation with dicarbonyl compounds can lead to the formation of fused heterocyclic rings. The synthesis of 1,6-naphthyridin-2(1H)-ones from the condensation of appropriately substituted pyridines with malonamide (B141969) or other active methylene (B1212753) compounds highlights a potential pathway for constructing complex heterocyclic structures. nih.gov While direct examples with this compound are not prevalent in the literature, its structural motifs suggest its utility in similar synthetic strategies. For instance, after reduction of the nitro group, the resulting diamine could undergo condensation with α-dicarbonyl compounds to form quinoxaline (B1680401) derivatives.

Reductive Transformations of the Nitro Group to Amine Functionality

The reduction of the nitro group at the C1 position to a primary amine is a crucial transformation, yielding 6-bromo-1,2-naphthalenediamine derivatives. These diamines are valuable precursors for the synthesis of various heterocyclic compounds and other complex molecules. The choice of reducing agent and reaction conditions is critical to achieve high selectivity and yield, especially given the presence of the bromo substituent which can be susceptible to reduction under certain conditions.

Catalytic Hydrogenation Methodologies

Catalytic hydrogenation is a widely used and often clean method for the reduction of nitro groups. nih.gov This process typically involves the use of a metal catalyst and a source of hydrogen.

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. researchgate.netuctm.edu The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent such as ethanol, methanol, or ethyl acetate. researchgate.net The choice of catalyst and reaction parameters such as temperature and pressure can influence the selectivity of the reduction. For instance, Pd/C is often effective for the chemoselective hydrogenation of nitro groups in the presence of other reducible functionalities. mdpi.com Studies on the hydrogenation of 1-nitronaphthalene (B515781) to 1-naphthylamine (B1663977) have shown that Pd/C catalysts can exhibit high activity and selectivity, achieving complete conversion and high yields of the desired amine under optimized conditions. researchgate.net A study on the selective hydrogenation of nitro compounds in the presence of activated heteroaryl halides demonstrated that a sulfided platinum catalyst can afford heteroaromatic amines with minimal hydrodehalogenation byproducts, a consideration relevant to the bromo-substituent in the target molecule.

Table 3: Common Catalysts for Nitro Group Reduction

| Catalyst | Typical Solvent | Key Advantages |

| Pd/C | Ethanol, Methanol | High activity and selectivity, widely applicable. researchgate.netmdpi.com |

| Pt/C | Acetic Acid | Effective for nitro group reduction. researchgate.net |

| Raney Nickel | Ethanol | Active catalyst, can be used at room temperature. researchgate.net |

Chemical Reduction Systems and Their Selectivity

A variety of chemical reducing agents can be employed for the conversion of the nitro group to an amine. These methods are often preferred when catalytic hydrogenation is not feasible due to catalyst poisoning or lack of selectivity.

One of the most common and reliable methods is the use of stannous chloride (SnCl₂) in the presence of a strong acid, typically concentrated hydrochloric acid. researchgate.netacsgcipr.org This system is known for its ability to selectively reduce aromatic nitro groups without affecting other sensitive functional groups like halogens or benzyl (B1604629) ethers. semanticscholar.org The reaction is typically carried out in a protic solvent like ethanol. Other metal-based reducing systems include tin (Sn) or iron (Fe) powder in acidic media (e.g., HCl or acetic acid), and zinc (Zn) in acetic acid or with ammonium (B1175870) chloride. researchgate.netresearchgate.net The choice of reagent can be critical for achieving the desired selectivity. For instance, while Sn/HCl is effective, it can sometimes lead to polymerization in certain substrates. stackexchange.com The selectivity of these systems allows for the targeted reduction of the nitro group in this compound, paving the way for further synthetic elaborations of the resulting diamine.

Table 4: Common Chemical Reducing Agents for Nitro Group Reduction

| Reagent | Typical Conditions | Selectivity Notes |

| SnCl₂/HCl | Ethanol, heat | High selectivity for nitro group over halogens. researchgate.netsemanticscholar.org |

| Fe/HCl or Fe/NH₄Cl | Aqueous, heat | Often used for its cost-effectiveness and selectivity. |

| Zn/Acetic Acid | Acetic Acid, heat | Effective for nitro group reduction. researchgate.net |

Oxidative Transformations of the Naphthalene Ring or Substituents

The oxidation of naphthalene derivatives can be a complex process, with the outcome depending on the nature of the substituents and the oxidizing agent employed. For this compound, both the naphthalene ring and the amino group are susceptible to oxidation, while the nitro group is already in a high oxidation state.

The presence of the activating amino group and the deactivating nitro and bromo groups on the same naphthalene system presents a nuanced reactivity profile. Generally, strong oxidizing agents can lead to the degradation of the aromatic ring. For instance, the oxidation of unsubstituted naphthalene with agents like chromium trioxide or ozone typically yields phthalic anhydride. However, the substituents on this compound would significantly influence the course of such a reaction, potentially leading to a mixture of partially oxidized products or complete decomposition.

More selective oxidation would likely target the amino group. Primary aromatic amines can be oxidized to a variety of products, including nitroso, nitro, and azoxy compounds, depending on the oxidant and reaction conditions. For example, Caro's acid (peroxymonosulfuric acid) is known to oxidize anilines to their corresponding nitroso and then nitro compounds. The application of such an oxidant to this compound could potentially yield 6-Bromo-1-nitro-2-nitrosonaphthalene or 6-Bromo-1,2-dinitronaphthalene.

Table 1: Potential Oxidative Transformations and Products

| Oxidizing Agent | Potential Product(s) | Remarks |

| Strong Oxidants (e.g., KMnO4, CrO3) | Ring cleavage products, complex mixtures | The stability of the naphthalene ring is compromised. |

| Caro's Acid (H2SO5) | 6-Bromo-1-nitro-2-nitrosonaphthalene, 6-Bromo-1,2-dinitronaphthalene | Selective oxidation of the amino group is anticipated. |

| Mild Oxidants (e.g., H2O2) | Potential for N-oxidation products | The specific outcome would depend on the catalyst and conditions. |

Rearrangement Reactions and Pericyclic Processes Involving the Compound

The structure of this compound, with its adjacent amino and nitro groups, suggests the potential for specific types of rearrangement reactions, particularly those involving nitrogen-containing functional groups. Pericyclic reactions, while fundamental in organic chemistry, would be highly dependent on the specific electronic and steric properties of the compound.

One notable rearrangement that could be envisioned for a derivative of this compound is the Bamberger rearrangement . This reaction typically involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to p-aminophenols. wikipedia.orgscribd.comnih.govresearchgate.netresearchgate.net While this compound is not a hydroxylamine, its reduction product, N-(6-Bromo-1-nitronaphthalen-2-yl)hydroxylamine, could potentially undergo a Bamberger-type rearrangement under acidic conditions. This would involve the migration of a water molecule to the C4 position of the naphthalene ring, a process that would be influenced by the electronic effects of the bromo and nitro substituents.

Photochemical rearrangements of nitroaromatic compounds are also well-documented. acs.orgnih.govresearchgate.netrsc.orgbaranlab.org For instance, the irradiation of 1-nitronaphthalene can lead to intramolecular rearrangement to form naphthoxy radicals and nitrogen monoxide. Theoretical studies have suggested that this process can occur via triplet excited states. acs.org The presence of the amino and bromo groups on the naphthalene ring of this compound would likely modulate its photochemical behavior, potentially leading to different rearrangement pathways or influencing the efficiency of known pathways.

Pericyclic reactions , such as cycloadditions, are governed by the principles of orbital symmetry. nih.govresearchgate.netchemrxiv.orgwikipedia.org The naphthalene system can act as a diene in Diels-Alder reactions, although this typically requires high temperatures or specific activation. The electron-rich nature of the amino-substituted ring and the electron-withdrawing nature of the nitro-substituted ring in this compound might allow for regioselective cycloaddition reactions with suitable dienophiles. However, the steric hindrance from the peri-nitro group and the bromine atom could pose a significant barrier to such transformations. No specific examples of pericyclic reactions involving this compound have been found in the literature.

Thermal rearrangements of aromatic hydrocarbons are also known to occur, often at high temperatures, leading to isomerization or automerization. wikipedia.org For a substituted naphthalene like the title compound, such conditions would likely lead to complex mixtures of products due to potential substituent migration or elimination.

Table 2: Potential Rearrangement and Pericyclic Reactions

| Reaction Type | Potential Reactant/Conditions | Potential Product(s) | Remarks |

| Bamberger-type Rearrangement | N-(6-Bromo-1-nitronaphthalen-2-yl)hydroxylamine (from reduction), Acidic conditions | 4-Hydroxy-6-bromo-1-nitronaphthalen-2-amine | Analogous to the classic Bamberger rearrangement. wikipedia.orgscribd.comnih.govresearchgate.netresearchgate.net |

| Photochemical Rearrangement | UV irradiation | Complex mixture, potentially involving nitro-to-nitrite rearrangement or ring-opened products. | The specific outcome is difficult to predict without experimental data. acs.orgnih.govresearchgate.netrsc.orgbaranlab.org |

| Diels-Alder Reaction | With a suitable dienophile, thermal or catalytic conditions | Cycloadduct | Steric hindrance and competing reactions are likely challenges. nih.govresearchgate.netchemrxiv.orgwikipedia.org |

Advanced Structural Characterization and Spectroscopic Investigations in Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structure Determination and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-Bromo-1-nitronaphthalen-2-amine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the specific proton (¹H) and carbon-¹³ (¹³C) signals within the molecule.

The naphthalene (B1677914) core of this compound presents a system of coupled aromatic protons. While 1D ¹H NMR provides initial information, signal overlap can complicate direct interpretation. 2D NMR techniques are essential for definitive assignments. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). researchgate.net For this compound, COSY would reveal correlations between adjacent protons on the naphthalene rings, aiding in their sequential assignment. For instance, the proton at C3 would show a correlation with the proton at C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.netnih.gov This allows for the unambiguous assignment of protonated carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to four bonds). researchgate.netnih.gov This is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of a molecule. In the case of this compound, HMBC would be critical for assigning the quaternary carbons C1, C2, C6, C4a, and C8a by observing their correlations with nearby protons. For example, the proton at C3 would show an HMBC correlation to C1, C2, and C4a.

The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the substituent effects of the amino, nitro, and bromo groups on the naphthalene scaffold. The electron-donating amino group will shield nearby protons and carbons, while the electron-withdrawing nitro and bromo groups will cause deshielding.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Expected COSY Correlations | Expected Key HMBC Correlations |

|---|---|---|---|---|

| 1 | ~140-145 | - | - | H3, H8 |

| 2 | ~145-150 | - | - | H3, H4 |

| 3 | ~115-120 | ~7.2-7.4 (d) | H4 | C1, C2, C4a, C4 |

| 4 | ~125-130 | ~7.8-8.0 (d) | H3 | C2, C5, C4a |

| 4a | ~128-132 | - | - | H3, H4, H5, H8 |

| 5 | ~122-127 | ~7.6-7.8 (d) | H7 | C4, C4a, C6, C7 |

| 6 | ~118-122 | - | - | H5, H7 |

| 7 | ~130-135 | ~7.9-8.1 (dd) | H5, H8 | C5, C6, C8a |

| 8 | ~120-125 | ~8.1-8.3 (d) | H7 | C1, C4a, C8a |

| 8a | ~135-140 | - | - | H1, H7, H8 |

| NH₂ | - | ~5.0-6.0 (s, br) | - | C2, C3 |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary. d = doublet, dd = doublet of doublets, s = singlet, br = broad.

The presence of a bulky nitro group at the C1 position, adjacent to the amino group at C2, can lead to restricted rotation around the C-N bond of the amino group. This phenomenon, known as atropisomerism, can be investigated using dynamic NMR (DNMR) spectroscopy. eurekaselect.comresearchgate.netmdpi.com By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, where rotation is slow on the NMR timescale, separate signals for the two amino protons might be observed. As the temperature increases, the rate of rotation increases, leading to coalescence of the signals and eventually a single, sharp peak at higher temperatures. The coalescence temperature can be used to calculate the energy barrier for this rotation. mdpi.com The steric hindrance between the ortho-substituted nitro and amino groups would likely result in a significant rotational barrier. eurekaselect.comnih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis in Reaction Mixtures

Mass spectrometry is a critical technique for confirming the molecular weight and elemental formula of this compound and for elucidating its fragmentation pathways, which can provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), would be used to determine the exact mass of the molecular ion. This allows for the unambiguous confirmation of the molecular formula, C₁₀H₇BrN₂O₂. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M+ and M+2 isotopic cluster, providing definitive evidence for the presence of a single bromine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides insights into the molecule's structure and stability. For this compound, characteristic fragmentation pathways would likely involve the loss of the nitro group and the bromine atom. researchgate.netscholaris.ca

Predicted Fragmentation Pathways in Mass Spectrometry

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Interpretation |

|---|---|---|---|

| [M]⁺˙ | •NO₂ | [M-NO₂]⁺ | Loss of the nitro radical |

| [M]⁺˙ | NO₂ | [M-NO₂]⁺ | Loss of nitrogen dioxide |

| [M]⁺˙ | •Br | [M-Br]⁺ | Loss of the bromine radical |

| [M-NO₂]⁺ | HCN | [M-NO₂-HCN]⁺ | Loss of hydrogen cyanide from the amino-naphthalene core |

| [M]⁺˙ | Br• and NO₂ | [M-Br-NO₂]⁺ | Sequential loss of bromine and nitro groups |

Note: The exact fragmentation pattern can depend on the ionization method used (e.g., Electron Ionization vs. Electrospray Ionization).

Infrared and Raman Spectroscopy for Identifying Functional Groups and Investigating Hydrogen Bonding

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are essential for identifying the key functional groups present in this compound and for studying non-covalent interactions such as hydrogen bonding.

The IR spectrum is expected to show characteristic absorption bands for the N-H stretches of the primary amine, the asymmetric and symmetric stretches of the nitro group, and the C-N and C-Br stretches. spectroscopyonline.comorgchemboulder.com The aromatic C-H and C=C stretching vibrations of the naphthalene ring will also be present. researchgate.netorgchemboulder.com

Raman spectroscopy, being complementary to IR, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The symmetric stretch of the nitro group and the vibrations of the naphthalene ring system would be expected to produce strong signals in the Raman spectrum. researchgate.netchemicalbook.com

The amino group can act as a hydrogen bond donor, and the nitro group can act as a hydrogen bond acceptor. Intermolecular hydrogen bonding between these groups in the solid state would lead to a broadening and shifting of the N-H and N-O stretching frequencies to lower wavenumbers in the IR spectrum. The extent of this shift can provide information about the strength of the hydrogen bonding interactions.

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric Stretch | ~3450-3350 | Weak |

| Primary Amine (N-H) | Symmetric Stretch | ~3350-3250 | Weak |

| Primary Amine (N-H) | Scissoring (Bend) | ~1650-1580 | Weak |

| Nitro Group (NO₂) | Asymmetric Stretch | ~1550-1475 | Moderate |

| Nitro Group (NO₂) | Symmetric Stretch | ~1360-1290 | Strong |

| Aromatic (C-H) | Stretch | ~3100-3000 | Strong |

| Aromatic (C=C) | Ring Stretch | ~1600-1450 | Strong |

| C-N Stretch | Aromatic Amine | ~1335-1250 | Moderate |

| C-Br Stretch | Aryl Bromide | ~600-500 | Strong |

Note: These are predicted frequency ranges. Actual values can be influenced by the molecular environment and intermolecular interactions.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

In this compound, the chromophore is the entire substituted naphthalene system. The extended π-conjugated system of the naphthalene rings, combined with the electronic influence of the substituents—the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) group—governs its UV-Vis absorption profile. The bromine atom also influences the electronic properties through inductive and resonance effects.

The absorption of energy in this region typically promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For a conjugated aromatic system like this, the most significant electronic transitions are π → π* transitions. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of compounds with double bonds and aromatic rings. The presence of non-bonding electrons on the nitrogen and oxygen atoms of the amino and nitro groups, respectively, also allows for n → π* transitions, which involve moving a non-bonding electron to a π* antibonding orbital. These transitions are generally of lower intensity than π → π* transitions.

The substituents dramatically modulate the energy gap between the molecular orbitals. The interplay between the electron-donating amine and the electron-withdrawing nitro group, in particular, can extend the conjugation and decrease the HOMO-LUMO energy gap. This phenomenon typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted naphthalene. Studies on other nitronaphthalene derivatives have shown that excitation leads to the population of a Franck-Condon singlet excited state, which can then undergo various decay processes, including rapid intersystem crossing to the triplet state. acs.org The specific absorption maxima (λmax) and molar absorptivity (ε) for this compound would be determined by its precise electronic structure and can be influenced by the solvent used for analysis.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, as well as how molecules pack together in the crystal lattice. Such data is invaluable for understanding structure-property relationships.

As of the current literature, a specific crystal structure for this compound has not been reported. However, analysis of closely related structures, such as 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine , provides significant insight into the types of intermolecular interactions and structural features that could be anticipated. nih.gov The data from this related compound illustrates the detailed structural analysis that X-ray crystallography enables. nih.govresearchgate.net

In the solid state, the spatial arrangement of molecules is dictated by a variety of intermolecular forces. In the crystal structure of the related compound, 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine, molecules are linked into a three-dimensional network primarily by π–π stacking interactions and hydrogen bonds. nih.govresearchgate.net

The flat, aromatic surfaces of the naphthalene and benzene (B151609) rings facilitate π–π interactions, where the electron clouds of adjacent rings interact favorably. These interactions are crucial for the stabilization of the crystal packing. nih.gov Additionally, C—H⋯O interactions, a form of weak hydrogen bonding, are observed, further connecting the molecules into a stable array. researchgate.net

Table 1: Illustrative Intermolecular Interaction Data from a Related Naphthalene Derivative *

| Interaction Type | Groups Involved | Distance (Å) | Reference |

|---|---|---|---|

| π–π Stacking | Naphthalene & Benzene Rings | 3.5295 – 3.9629 | nih.gov |

| Hydrogen Bonding | C—H⋯O | Not specified | nih.govresearchgate.net |

| Intramolecular H-Bond | N—H⋯O (amine/nitro) | Not specified | nih.gov |

Data from the crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine.

Torsional angles (or dihedral angles) define the conformation of a molecule by describing the rotation around a chemical bond. In aromatic systems, they are particularly important for quantifying the planarity of the molecule and the orientation of its substituent groups.

In the structure of the related compound, 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine, the intramolecular hydrogen bond between the amine and nitro groups results in the nitro group being nearly coplanar with the naphthalene ring system. nih.gov This planarity maximizes the electronic conjugation between the groups. In contrast, other parts of the molecule that are not constrained by such interactions show significant twisting. nih.govresearchgate.net

For this compound, the torsional angle between the plane of the nitro group and the plane of the naphthalene ring would be a critical parameter. A small value for this angle would indicate a high degree of planarity and efficient electronic communication between the nitro group and the aromatic system. Bond lengths determined via crystallography would confirm the nature of the chemical bonds—for instance, the C-N and N-O bond lengths could provide insight into the degree of electron delocalization from the amine and to the nitro group.

Table 2: Illustrative Torsional (Dihedral) Angle Data from a Related Naphthalene Derivative *

| Description | Angle (°) | Significance | Reference |

|---|---|---|---|

| Naphthyl Nitro Group vs. Naphthyl Ring | 5.6(4) | Near coplanarity, likely due to intramolecular H-bonding. | nih.govresearchgate.net |

| Benzene Ring vs. Naphthyl System | 52.86(8) | Significant twist between the two major ring systems. | nih.gov |

Data from the crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine.

Computational and Theoretical Investigations of 6 Bromo 1 Nitronaphthalen 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.

The first step in a computational study is the optimization of the molecular geometry to find the lowest energy conformation. For 6-Bromo-1-nitronaphthalen-2-amine, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The planarity of the naphthalene (B1677914) ring system is a key feature, but the substituents—the bromo, nitro, and amine groups—can influence this. Steric hindrance between adjacent groups could lead to slight out-of-plane distortions.

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the naphthalene ring and the electron-donating amine group. The LUMO, conversely, would be concentrated on the electron-withdrawing nitro group. This distribution suggests that the amine group would be the primary site for electrophilic attack, while the nitro-substituted ring would be susceptible to nucleophilic attack.

Theoretical studies on compounds like 4-bromo-N-(4-bromophenyl)-N-(4-nitrophenyl)aniline have shown that the HOMO-LUMO transition corresponds to the main absorption band in the UV-Vis spectrum. ustc.edu.cn The energy gap can be calculated to predict the electronic absorption wavelength. A smaller HOMO-LUMO gap generally implies that the molecule will be more reactive and will absorb light at longer wavelengths.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Nitroaromatic Compound

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Calculated Absorption Wavelength (nm) |

| Br-NTPA* | - | - | - | 398.48 |

*Data for 4-bromo-N-(4-bromophenyl)-N-(4-nitrophenyl)aniline (Br-NTPA) from DFT calculations. ustc.edu.cn Specific values for HOMO/LUMO energies were not provided in the source, but the calculated transition wavelength was given.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a high negative potential around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles or hydrogen bond donors. The region around the amine group's nitrogen and the aromatic ring would likely show a less negative or even slightly positive potential, influenced by the electron-withdrawing nitro group. The bromine atom would introduce further complexity to the charge distribution. Such analysis is critical for understanding intermolecular interactions, such as how the molecule might interact with a biological target or a solvent. ustc.edu.cn

Theoretical Studies on Reaction Pathways and Transition States in Transformations Involving the Compound

Theoretical chemistry can also elucidate the mechanisms of chemical reactions by modeling the entire reaction coordinate, including transition states and intermediates.

By mapping the potential energy surface of a reaction, computational methods can determine the activation energy—the energy barrier that must be overcome for the reaction to proceed. This is crucial for predicting reaction rates and understanding reaction mechanisms. The enthalpy of reaction, which indicates whether a reaction is exothermic or endothermic, can also be calculated.

For reactions involving this compound, such as further electrophilic substitution or nucleophilic substitution, DFT calculations could be used to compare the activation energies of different possible reaction pathways. For example, in the nitration of naphthalene, theoretical studies have explained the preference for substitution at the alpha-position over the beta-position by analyzing the stability of the intermediate carbocations (Wheland intermediates). youtube.com The resonance structures of the intermediate formed by attack at the alpha-position are more stable because more of them preserve the aromaticity of the uninvolved ring. youtube.com A similar approach could be applied to understand the regioselectivity of reactions involving this compound.

Many reactions involving aromatic compounds are catalyzed, often by transition metals. Computational modeling can be instrumental in understanding the intricate steps of a catalytic cycle. This includes the coordination of the substrate to the catalyst, the oxidative addition, migratory insertion, and reductive elimination steps.

While specific catalytic applications of this compound are not well-documented, theoretical studies on related systems provide a blueprint for how such investigations could be conducted. For instance, in the synthesis of new fluorophores from 9-nitro-3-bromobenzanthrone, it was noted that the nucleophilic substitution of the bromine atom is facilitated by the presence of the nitro group. nih.gov Computational modeling could quantify this effect by calculating the energies of the intermediates and transition states in the presence and absence of the nitro group, thereby providing a detailed understanding of its role in the reaction mechanism.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry offers robust methods for predicting spectroscopic data, which can then be correlated with experimental findings to confirm molecular structures and understand their electronic environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. The prediction of NMR chemical shifts through computational methods has become an invaluable tool for structure elucidation and verification.

Methodology:

The standard approach for predicting NMR chemical shifts for a molecule like this compound involves Density Functional Theory (DFT) calculations. A common workflow would include:

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is typically achieved using a DFT method, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G* or larger).

Magnetic Shielding Tensor Calculation: Once the optimized geometry is obtained, the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N, etc.) are calculated. The Gauge-Including Atomic Orbital (GIAO) method is the most widely used and reliable approach for this purpose.

Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS). The chemical shift is calculated using the formula: δ = σ_ref - σ_iso.

Expected Insights for this compound:

¹H NMR: Predictions would help in assigning the signals for the aromatic protons on the naphthalene ring. The electron-withdrawing nitro group and the amino group would significantly influence the chemical shifts of adjacent protons.

¹³C NMR: Computational predictions would aid in the assignment of the ten carbon signals of the naphthalene core. The positions of the bromo, nitro, and amino substituents would lead to a distinct pattern of chemical shifts.

A data table of predicted versus experimental chemical shifts would typically be generated for comparison, though experimental data for this specific compound is not widely published.

Table 1: Hypothetical Data Table for Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C1 | - | - | [Value] | [Value] |

| C2 | - | - | [Value] | [Value] |

| C3 | [Value] | [Value] | [Value] | [Value] |

| C4 | [Value] | [Value] | [Value] | [Value] |

| C5 | [Value] | [Value] | [Value] | [Value] |

| C6 | - | - | [Value] | [Value] |

| C7 | [Value] | [Value] | [Value] | [Value] |

| C8 | [Value] | [Value] | [Value] | [Value] |

| C9 | - | - | [Value] | [Value] |

| C10 | - | - | [Value] | [Value] |

| NH₂ | [Value] | [Value] | - | - |

Note: This table is a template. Actual values would be populated from computational and experimental results, which are not currently available.

Methodology:

Similar to NMR prediction, vibrational frequency analysis begins with a geometry optimization using a method like DFT. Following this, the harmonic vibrational frequencies are calculated. This involves computing the second derivatives of the energy with respect to the atomic coordinates.

The output provides a list of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, compensating for anharmonicity and other limitations of the theoretical model.

Expected Insights for this compound:

N-H Stretching: The amino group would exhibit characteristic symmetric and asymmetric stretching vibrations.

N-O Stretching: The nitro group would show strong symmetric and asymmetric stretching bands, which are typically found in specific regions of the IR spectrum.

C-Br Stretching: A vibration corresponding to the carbon-bromine bond would be expected at lower frequencies.

Aromatic C-H and C=C Stretching: The naphthalene ring would have a series of characteristic stretching and bending vibrations.

A detailed comparison between calculated and experimental vibrational frequencies allows for a comprehensive understanding of the molecule's vibrational properties.

Table 2: Hypothetical Data Table for Vibrational Frequency Analysis

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) | Assignment |

| ν_as(NH₂) | [Value] | [Value] | [Value] | [Value] | Asymmetric N-H stretch |

| ν_s(NH₂) | [Value] | [Value] | [Value] | [Value] | Symmetric N-H stretch |

| ν_as(NO₂) | [Value] | [Value] | [Value] | [Value] | Asymmetric N-O stretch |

| ν_s(NO₂) | [Value] | [Value] | [Value] | [Value] | Symmetric N-O stretch |

| ν(C-Br) | [Value] | [Value] | [Value] | [Value] | C-Br stretch |

| Aromatic ν(C=C) | [Value] | [Value] | [Value] | [Value] | Aromatic C=C stretch |

Note: This table is a template. Actual values would be populated from computational and experimental results, which are not currently available.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior or Interactions with Other Molecules

While quantum mechanical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase (like a solution) or their interactions with other molecules over time.

Methodology:

MD simulations model the movement of atoms and molecules based on a force field, which is a set of parameters describing the potential energy of the system. The simulation would involve:

System Setup: A simulation box is created containing one or more molecules of this compound surrounded by solvent molecules (e.g., water, DMSO).

Force Field Parameterization: An appropriate force field (e.g., AMBER, CHARMM, OPLS) is chosen, and parameters for the solute molecule are assigned.

Simulation: The system is typically equilibrated to the desired temperature and pressure, followed by a production run where the trajectories of all atoms are recorded over a period of nanoseconds or longer.

Expected Insights for this compound:

Solvation Structure: MD simulations would reveal how solvent molecules arrange around the solute, particularly around the polar amino and nitro groups through hydrogen bonding.

Conformational Dynamics: The flexibility of the amino and nitro groups relative to the rigid naphthalene ring could be studied.

Intermolecular Interactions: If simulated with other molecules, MD could provide insights into potential binding modes and interaction energies, which is relevant for understanding its behavior in a biological or material science context.

Analysis of the trajectories can yield information on radial distribution functions (to understand solvation shells), hydrogen bond lifetimes, and diffusion coefficients.

Role of 6 Bromo 1 Nitronaphthalen 2 Amine As a Precursor in Advanced Chemical Synthesis

Building Block in the Synthesis of Biologically Active Naphthalene (B1677914) Derivatives

The naphthalene scaffold is a core component of numerous biologically active molecules. 6-Bromo-1-nitronaphthalen-2-amine provides a key entry point for synthesizing derivatives with potential therapeutic applications. The functional groups on the molecule allow for systematic modifications to explore structure-activity relationships.

Detailed research has shown that related 6-bromo-naphthalene compounds are crucial intermediates in the production of widely used non-steroidal anti-inflammatory drugs (NSAIDs). For instance, 6-bromo-2-naphthol (B32079) is a known precursor for both naproxen (B1676952) and nabumetone. google.com The synthetic pathway to these drugs often involves methylation of the naphtholic hydroxyl group, followed by further transformations. google.com Starting from this compound, the existing amine group can be chemically transformed, and the nitro group can be reduced to a second amine, which can then be converted into a hydroxyl group via diazotization, thereby accessing the necessary naphthol intermediate.

Furthermore, derivatives of bromo-naphthalenamines are used to create other classes of pharmaceuticals. For example, 2-bromo-6-fluoronaphthalene, which can be synthesized from a related bromo-naphthylamine intermediate, is a building block for certain pyrrole-based analgesics effective in treating chronic pain and for drugs that target niacin receptors to manage lipid abnormalities. google.com The presence of the bromine atom is particularly advantageous, as it provides a reactive site for cross-coupling reactions to build more complex molecular architectures.

Intermediate in the Preparation of Advanced Materials and Functional Molecules

The rigid, aromatic structure of the naphthalene system makes it an ideal platform for constructing advanced materials. This compound is explicitly identified as a chemical intermediate for use in material science, particularly for creating optical and electronic materials. bldpharm.com The combination of an electron-donating amine group and an electron-withdrawing nitro group on the naphthalene core creates a "push-pull" system, which is a common strategy for designing molecules with useful photophysical properties.

The development of new organic materials is critical for advancing Organic Light-Emitting Diode (OLED) technology for displays and solid-state lighting. rsc.org OLEDs rely on electroluminescent materials that can efficiently convert electrical energy into light. dntb.gov.ua These materials are often complex organic molecules with extensive π-conjugated systems. This compound serves as a precursor for such materials. bldpharm.com

The synthetic versatility of this compound is key. The bromo group can be readily used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to link the naphthalene core to other aromatic units, extending the π-conjugation and tuning the electronic energy levels of the final molecule. The amine and nitro groups can be modified to fine-tune the molecule's electron-donating or electron-accepting character, which directly influences the emission color and efficiency of the resulting OLED dye. Modern OLEDs, including those using phosphorescent dyes in ultra-thin emitting layers, require precisely engineered molecules to achieve high efficiency and stability, a process that begins with versatile building blocks like this compound. nih.govmdpi.com

As noted previously, the naphthalene core is a privileged scaffold in medicinal chemistry. This compound is a valuable starting material for accessing key pharmaceutical intermediates. google.combldpharm.com Its utility lies in the ability to selectively transform its three functional groups.

For example, the synthesis of the anti-inflammatory drug naproxen requires a 6-methoxy-2-substituted naphthalene core. google.com A synthetic route starting from this compound could involve the reduction of the nitro group to an amine, followed by diazotization and substitution reactions to install the required methoxy (B1213986) and propionic acid moieties. The bromine atom provides an additional handle for modification or can be removed in a later step. Similarly, intermediates for other drugs, such as those for treating lipid disorders or chronic pain, are based on the 2,6-disubstituted naphthalene pattern, which is accessible from this precursor. google.com

Table 1: Examples of Pharmaceutical Classes Derived from Naphthalene Intermediates

| Pharmaceutical Class | Example Drug | Relevant Intermediate |

| Non-Steroidal Anti-inflammatory | Naproxen, Nabumetone | 6-Bromo-2-methoxynaphthalene google.com |

| Analgesic (Pyrrole-type) | (Generic) | 2-Bromo-6-fluoronaphthalene google.com |

| Niacin Receptor Agonist | (Generic) | 2-Bromo-6-fluoronaphthalene google.com |

Naphthalene and its derivatives are well-known for their fluorescent properties. This intrinsic fluorescence makes them excellent candidates for the core structure of chemical sensors and biological probes. The functional groups on this compound allow it to be covalently attached to other molecules designed to recognize specific analytes or biological targets. For instance, the amine group can be converted into an isothiocyanate or activated ester to facilitate labeling of proteins or nucleic acids. The bromo group allows the naphthalene fluorophore to be incorporated into a larger system via cross-coupling reactions. By modifying the substituents on the naphthalene ring, the fluorescence wavelength and quantum yield can be tailored for specific sensing applications.

Synthetic Applications in Heterocyclic Chemistry

Heterocyclic compounds are of paramount importance in chemistry, forming the basis of many pharmaceuticals, agrochemicals, and functional materials. This compound is a valuable precursor for synthesizing fused heterocyclic systems. By reducing the nitro group at the 1-position to an amine, a 1,2-diaminonaphthalene (B43638) derivative is formed. This 1,2-diamine is a classic building block that can react with a variety of dicarbonyl compounds or their equivalents to construct new heterocyclic rings fused to the naphthalene core. For example, reaction with α-diketones yields quinoxaline (B1680401) derivatives, while reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazole-type structures. These extended, rigid heterocyclic systems are of great interest in materials science for their electronic properties.

Derivatization for Enhancing Specific Chemical Properties or Reactivity

The primary value of this compound in synthesis lies in the distinct reactivity of its three functional groups, which can be selectively addressed to build molecular complexity. This allows for the precise enhancement of chemical properties tailored to a specific application.

The Bromo Group : As a halogen, the bromine atom at the 6-position is an excellent leaving group in nucleophilic aromatic substitution and, more importantly, a key reactant in modern cross-coupling chemistry. It enables the formation of new carbon-carbon (e.g., Suzuki, Stille couplings) or carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds, which is fundamental for extending the molecule's conjugation or linking it to other fragments.

The Nitro Group : The electron-withdrawing nitro group at the 1-position strongly influences the electronic character of the naphthalene ring. Its most significant synthetic application is its reduction to a primary amine. This transformation not only changes the electronic properties of the molecule from electron-poor to electron-rich but also provides a new site for derivatization (e.g., acylation, alkylation) and is the key step toward creating the 1,2-diamine precursor for heterocyclic synthesis.

The Amine Group : The primary amine at the 2-position is a versatile functional handle. It can undergo diazotization, allowing it to be replaced by a wide variety of other substituents (e.g., -H, -OH, -F, -CN). google.com This provides access to a broad range of 1,2,6-trisubstituted naphthalene derivatives that would be difficult to prepare otherwise.

Table 2: Synthetic Utility of Functional Groups in this compound

| Functional Group | Position | Key Reactions | Impact on Properties/Application |

| Bromo (-Br) | 6 | Cross-coupling (Suzuki, etc.), Nucleophilic Substitution | Extends conjugation for OLEDs/dyes; Links to other molecular fragments. |

| Nitro (-NO₂) | 1 | Reduction to Amine (-NH₂) | Converts electron-withdrawing to donating group; Enables synthesis of diamines for heterocycles. |

| Amine (-NH₂) | 2 | Diazotization/Substitution, Acylation, Alkylation | Introduces diverse functional groups (-OH, -F, etc.); Attaches side chains for biological activity. google.com |

Future Directions and Emerging Research Avenues for 6 Bromo 1 Nitronaphthalen 2 Amine

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance safety. Future research on 6-Bromo-1-nitronaphthalen-2-amine should prioritize the development of more sustainable synthetic routes. Key areas of focus could include:

Solvent-Free and Water-Based Reactions: Exploring reactions under solvent-free conditions or in aqueous media can significantly reduce the use of volatile organic compounds (VOCs). For instance, the nitration and bromination steps in the synthesis of naphthalene (B1677914) derivatives could be adapted to use solid-supported reagents or be performed in water, minimizing hazardous waste. nih.gov

Energy-Efficient Synthesis: Investigating microwave-assisted or ultrasound-promoted reactions could lead to shorter reaction times and lower energy consumption compared to conventional heating methods.

Use of Renewable Feedstocks: While the synthesis of the naphthalene core itself from renewable sources is a long-term goal, the reagents used for its functionalization can be made more sustainable. This includes the use of greener nitrating and brominating agents.

A comparative table illustrating the potential benefits of a green synthetic approach is presented below.

| Parameter | Traditional Synthesis | Green Synthesis Approach |

| Solvent | Halogenated hydrocarbons (e.g., Dichloromethane) | Water, Supercritical CO2, or solvent-free |

| Catalyst | Stoichiometric strong acids (e.g., H2SO4) | Reusable solid acid catalysts |

| Energy Input | Prolonged heating | Microwave or ultrasonic irradiation |

| Waste Generation | High, including acidic and organic waste | Minimized, with easier catalyst recovery |

Exploration of Novel Catalytic Transformations

The bromo and nitro functional groups on this compound are ripe for a variety of catalytic transformations, opening pathways to novel derivatives.

Cross-Coupling Reactions: The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, to the naphthalene core. This could lead to the synthesis of novel dyes, electronic materials, or pharmaceutical intermediates. acs.org

Catalytic Reduction of the Nitro Group: While traditional methods for reducing nitro groups to amines often use stoichiometric metal reagents, future research should focus on catalytic hydrogenation or transfer hydrogenation using more sustainable and selective catalysts. vapourtec.com This would provide a green route to 2,6-diamino-1-bromonaphthalene, a valuable building block.

C-H Activation: Direct functionalization of the naphthalene ring through C-H activation is a rapidly developing field. Exploring catalytic methods to selectively functionalize the C-H bonds of this compound would offer a more atom-economical approach to creating complex derivatives.

Below is a table of potential catalytic reactions and their products starting from this compound.

| Reaction Type | Catalyst/Reagents | Potential Product |

| Suzuki Coupling | Pd(PPh3)4, Arylboronic acid, Base | 6-Aryl-1-nitronaphthalen-2-amine |

| Heck Coupling | Pd(OAc)2, Alkene, Base | 6-Alkenyl-1-nitronaphthalen-2-amine |

| Sonogashira Coupling | PdCl2(PPh3)2, CuI, Alkyne, Base | 6-Alkynyl-1-nitronaphthalen-2-amine |

| Catalytic Hydrogenation | PtO2, H2 | 6-Bromo-naphthalene-1,2-diamine |

Investigation of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

To optimize reaction conditions and gain deeper mechanistic insights, the application of advanced spectroscopic techniques for real-time monitoring is crucial.

In Situ NMR and IR Spectroscopy: Techniques like ReactIR (in situ infrared spectroscopy) and rapid-injection NMR can provide real-time data on the concentration of reactants, intermediates, and products. This information is invaluable for optimizing reaction parameters such as temperature, pressure, and catalyst loading.

Raman Spectroscopy: This technique can be particularly useful for monitoring reactions in heterogeneous systems or in the solid state, which is relevant for the development of green synthetic methods using solid-supported catalysts.

A hypothetical data table from an in-situ IR monitoring of a reaction could look as follows:

| Time (minutes) | Reactant Peak (cm⁻¹) | Intermediate Peak (cm⁻¹) | Product Peak (cm⁻¹) |

| 0 | 1520 (NO₂ stretch) | - | - |

| 10 | 1520 (decreasing) | 1650 (C=N stretch) | - |

| 30 | - | 1650 (decreasing) | 3400 (NH₂ stretch) |

| 60 | - | - | 3400 (stable) |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation.

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis and derivatization of this compound could lead to higher yields, improved purity, and easier scalability. acs.orgnih.gov The hazardous nitration step, for example, would be significantly safer in a flow reactor. Current time information in Vanderburgh County, US.

Automated Reaction Optimization: Combining flow chemistry with automated systems allows for high-throughput screening of reaction conditions. google.com This can rapidly identify the optimal parameters for a given transformation, accelerating the discovery of new derivatives and applications. acs.orgresearchgate.net

The table below outlines the potential advantages of a flow chemistry approach for the synthesis of derivatives of this compound.

| Feature | Batch Synthesis | Flow Chemistry |

| Safety | Handling of large quantities of hazardous reagents | Small reaction volumes, better temperature control |

| Scalability | Often requires re-optimization | Achieved by running the system for a longer time |

| Reproducibility | Can be variable | High, due to precise control of parameters |

| Integration | Multi-step synthesis is cumbersome | Sequential reactions can be "telescoped" |

Theoretical Design of Novel Naphthalene-Based Compounds with Tailored Reactivity

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of new molecules before they are synthesized in the lab.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic properties, molecular orbitals (HOMO/LUMO), and reactivity indices of this compound and its potential derivatives. This can help in understanding its reactivity and in designing new compounds with specific electronic or optical properties.

Predictive Modeling for Structure-Property Relationships: By building computational models, it is possible to predict how different substituents on the naphthalene core will affect the final properties of the molecule. This can guide synthetic efforts towards compounds with desired characteristics, such as specific absorption and emission wavelengths for dye applications or targeted biological activity for pharmaceutical research.

A table of theoretically calculated properties for hypothetical derivatives could be as follows:

| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Predicted λmax (nm) |

| This compound | -6.2 | -2.5 | 3.7 | 380 |

| 6-Phenyl-1-nitronaphthalen-2-amine | -5.9 | -2.6 | 3.3 | 420 |

| 6-Cyano-1-nitronaphthalen-2-amine | -6.5 | -2.8 | 3.7 | 375 |

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-1-nitronaphthalen-2-amine?

Methodological Answer: The synthesis typically involves sequential functionalization of the naphthalene ring. A plausible route includes:

Bromination : Introduce bromine at position 6 using electrophilic bromination (e.g., Br₂/FeBr₃ or N-bromosuccinimide under controlled conditions).

Nitration : Direct nitration at position 1 using mixed acid (HNO₃/H₂SO₄). The bromine substituent acts as a meta-directing group, favoring nitration at position 1.

Amine Protection/Deprotection : Protect the amine group (e.g., acetylation) during nitration to prevent oxidation, followed by deprotection.

Q. Key Considerations :

Q. How should the purity and structural identity of this compound be validated?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Compare and NMR shifts with predicted values. For example, aromatic protons adjacent to nitro and bromine groups exhibit distinct deshielding.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% recommended for research use) using a C18 column and UV detection at 254 nm .

- X-ray Crystallography : Confirm molecular geometry via single-crystal analysis. SHELXL is widely used for refinement, ensuring accurate bond lengths and angles .

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected 1H^1H1H NMR shifts) for this compound?

Methodological Answer: Contradictory data may arise from:

- Tautomerism or Resonance Effects : Nitro and amine groups can influence electron delocalization. Use 2D NMR (e.g., COSY, NOESY) to confirm coupling patterns.

- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction. For example, N-(4-Bromobenzylidene)naphthalen-1-amine was structurally confirmed using SHELX refinement (R factor = 0.043) .

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., B3LYP/6-311+G(d,p)).

Case Study : Aromatic protons in this compound may show unexpected splitting due to hindered rotation; variable-temperature NMR can identify dynamic effects .

Q. What are the challenges in achieving regioselective nitration of brominated naphthylamines, and how can they be mitigated?

Methodological Answer: Challenges :

- Competing directing effects: Bromine (meta-director) vs. amine (ortho/para-director).

- Over-nitration or side reactions (e.g., oxidation of the amine group).

Q. Mitigation Strategies :

- Protective Groups : Temporarily protect the amine (e.g., acetylation) to suppress unwanted directing effects during nitration.

- Low-Temperature Nitration : Use diluted HNO₃ at 0–5°C to control reaction kinetics.

- Catalytic Approaches : Explore Pd/NiO catalysts (as used in reductive amination of analogous compounds) to improve selectivity .